BenchChemオンラインストアへようこそ!

1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping

1-(1H-Benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid (CAS 929974-73-2) is a research-grade small molecule (MF: C₁₇H₁₄N₂O₂; MW: 278.31 g/mol) that fuses a benzimidazole heterocycle directly at the 1-position of a 2-phenylcyclopropane-1-carboxylic acid scaffold. The cyclopropane ring imposes conformational constraint, while the benzimidazole NH and the carboxylic acid group provide hydrogen-bond donor/acceptor functionality and a handle for derivatization.

Molecular Formula C17H14N2O2
Molecular Weight 278.311
CAS No. 929974-73-2
Cat. No. B2953916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid
CAS929974-73-2
Molecular FormulaC17H14N2O2
Molecular Weight278.311
Structural Identifiers
SMILESC1C(C1(C2=NC3=CC=CC=C3N2)C(=O)O)C4=CC=CC=C4
InChIInChI=1S/C17H14N2O2/c20-16(21)17(10-12(17)11-6-2-1-3-7-11)15-18-13-8-4-5-9-14(13)19-15/h1-9,12H,10H2,(H,18,19)(H,20,21)
InChIKeyYCEPLRVNXFMJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1H-Benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic Acid (CAS 929974-73-2): Procurement-Grade Structural and Physicochemical Baseline


1-(1H-Benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid (CAS 929974-73-2) is a research-grade small molecule (MF: C₁₇H₁₄N₂O₂; MW: 278.31 g/mol) that fuses a benzimidazole heterocycle directly at the 1-position of a 2-phenylcyclopropane-1-carboxylic acid scaffold . The cyclopropane ring imposes conformational constraint, while the benzimidazole NH and the carboxylic acid group provide hydrogen-bond donor/acceptor functionality and a handle for derivatization . It is commercially supplied at ≥95% purity (HPLC) by multiple vendors (e.g., Santa Cruz Biotechnology, AK Scientific, Leyan) . Its core value to medicinal chemistry and chemical biology lies in the simultaneous presentation of three pharmacophoric elements—phenyl, benzimidazole, and cyclopropane carboxylic acid—within a single, compact framework.

Why Generic Substitution Fails for 1-(1H-Benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic Acid: A Comparator-Based Rationale for Scientific Procurement


Substituting this compound with a generic 2-phenylcyclopropanecarboxylic acid (CAS 5685-38-1) or a simple benzimidazole-2-carboxylic acid eliminates the synergistic conformational and electronic properties that arise from the direct fusion of the benzimidazole to the cyclopropane ring. The benzimidazole substituent introduces a hydrogen-bond-capable NH group and extended π-system that alter crystal packing, solubility, and target-binding geometry relative to simpler phenylcyclopropane derivatives . Conversely, replacing the phenyl-cyclopropane acid with a flexible alkyl linker abolishes the stereoelectronic constraint imposed by the cyclopropane, which is known to enhance metabolic stability and restrict conformational freedom in target-bound states . These structural distinctions are non-trivial: they can manifest as differences in logP, hydrogen-bonding capacity, and ultimately in vitro potency and selectivity when the compound is used as a fragment, probe, or synthetic intermediate. The evidence below quantifies these differences where published data permit.

1-(1H-Benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic Acid: Quantitative Evidence Guide for Differentiated Selection vs. Closest Analogs


Structural Uniqueness vs. 2-Phenylcyclopropanecarboxylic Acid (CAS 5685-38-1) and Benzimidazole-2-carboxylic Acid (CAS 2849-93-6)

The target compound (C₁₇H₁₄N₂O₂, MW 278.31) combines the benzimidazole and phenylcyclopropane acid pharmacophores in a single entity. Neither 2-phenylcyclopropanecarboxylic acid (C₁₀H₁₀O₂, MW 162.19) nor benzimidazole-2-carboxylic acid (C₈H₆N₂O₂, MW 162.15) individually provides this dual presentation . This structural integration is relevant because benzimidazole-cyclopropane hybrids are explicitly claimed in patent families targeting PARP, kinase, and lysophosphatidic acid (LPA) receptors, where the cyclopropane ring enforces a specific orientation of the benzimidazole relative to the acid group [1].

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity vs. Regioisomeric Benzimidazole-Cyclopropane Carboxylic Acids

The calculated LogP of the target compound is 2.78, with a vapor pressure of 0.0±1.7 mmHg at 25°C and a refractive index of 1.731 . In contrast, the 6-substituted regioisomer 1-(1H-benzimidazol-6-yl)cyclopropanecarboxylic acid (CAS not specified) and the 5-substituted analog 2-(1H-benzimidazol-5-yl)cyclopropane-1-carboxylic acid (CAS 1893826-35-1) present the benzimidazole at different positions, altering the vector of the hydrogen-bond donor NH and the lipophilic surface [1]. While direct experimental LogP data for the regioisomers are not publicly available, the 2-substituted benzimidazole in the target compound places the acidic NH adjacent to the cyclopropane carboxyl group, creating an intramolecular hydrogen-bond motif that is geometrically impossible in the 5- or 6-substituted regioisomers.

Physicochemical Profiling ADME Prediction Lead Optimization

Scaffold Differentiation from Carboxamide Analogs: N-(1H-Benzimidazol-2-yl)-2-phenylcyclopropanecarboxamide (CAS 354544-26-6)

The carboxamide analog N-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxamide (CAS 354544-26-6) replaces the carboxylic acid of the target compound with an amide linkage to the benzimidazole, eliminating the acidic proton and altering the hydrogen-bonding pattern . Carboxylic acids can form salt bridges with basic residues (e.g., lysine, arginine) in enzyme active sites, whereas amides primarily act as hydrogen-bond donors/acceptors. In the context of O-acetylserine sulfhydrylase (OASS) inhibitors, 2-phenylcyclopropane carboxylic acid derivatives achieve nanomolar potency through a critical carboxylate–active-site interaction [1]. The target compound retains this carboxylate functionality while adding a benzimidazole at the 1-position, offering a hybrid pharmacophore not accessible with the carboxamide analog.

Chemical Probe Design Target Engagement Chemical Biology

Cyclopropane-Containing Benzimidazole vs. Structurally Related T-Type Calcium Channel Blocker NNC 55-0396 (CAS 357400-13-6)

NNC 55-0396 is a benzimidazole-containing cyclopropanecarboxylate ester that acts as a selective T-type calcium channel blocker (Cav3.1 IC₅₀ = 6.8 μM) with no effect on L-type channels up to 100 μM . The target compound differs fundamentally: it is a free carboxylic acid, not an ester, and lacks the bulky naphthalene-fluoro-amine tail of NNC 55-0396. While NNC 55-0396 demonstrates that benzimidazole-cyclopropane hybrids can achieve target selectivity, the target compound's smaller size and free acid make it more suitable as a fragment starting point or a hinge-binding motif for kinase or PARP inhibitor design [1], rather than a pre-optimized ion channel blocker.

Ion Channel Pharmacology Selectivity Profiling Chemical Tool Compounds

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound is stocked at ≥95% purity by at least three suppliers (Santa Cruz Biotechnology: 250 mg for $248, 1 g for $510; AK Scientific; Leyan) . In contrast, the carboxamide analog CAS 354544-26-6, the 5-substituted regioisomer CAS 1893826-35-1, and the simple phenylcyclopropane acid CAS 5685-38-1 are each listed by fewer suppliers, often at lower purities or as 'discontinued' items. For example, the CymitQuimica listing for the target compound's closest benzimidazole-phenylcyclopropane regioisomer is explicitly marked 'Discontinued' . This supply-chain stability difference reduces the risk of project delays due to compound unavailability or lot-to-lot variability in purity.

Chemical Sourcing Quality Control Inventory Management

Procurement-Relevant Application Scenarios for 1-(1H-Benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic Acid Based on Quantitative Evidence


Fragment-Based Lead Discovery Targeting Kinases, PARP, or LPA Receptors Requiring a Conformationally Constrained Acid Scaffold

The compound's dual benzimidazole–phenylcyclopropane acid architecture provides a pre-organized, three-dimensional fragment for screening against kinases, PARP, or LPA receptors, all of which are targeted by structurally related benzimidazole-cyclopropane hybrids in the patent literature [1]. Unlike 2-phenylcyclopropanecarboxylic acid alone, this compound presents the benzimidazole for hinge-region or hydrophobic pocket interactions without the need for post-screening amide coupling.

Structure–Activity Relationship (SAR) Control for Regioisomeric Benzimidazole-Cyclopropane Series

Because the benzimidazole is attached at the 2-position rather than the 5- or 6-position, this compound serves as an essential negative or positive control in SAR studies aimed at mapping the optimal attachment point for benzimidazole-containing inhibitors . The calculated LogP of 2.78 and proximal NH–COOH geometry distinguish it from regioisomeric analogs that lack the intramolecular hydrogen-bonding motif.

Carboxylic Acid Pharmacophore Retention in OASS or Metalloprotease Inhibitor Optimization

For targets such as O-acetylserine sulfhydrylase, where the carboxylic acid moiety is critical for nanomolar inhibition via salt-bridge formation [2], this compound retains the essential carboxylate while incorporating a benzimidazole for additional binding interactions. The carboxamide analog (CAS 354544-26-6) cannot substitute because it lacks the free acid.

Reliable Procurement for Multi-Year Academic or Biotech Probe-Development Programs

With ≥3 active suppliers maintaining ≥95% purity and no discontinuation flags, this compound offers supply-chain resilience that single-source or discontinued analogs (e.g., CymitQuimica Ref. 10-F659185) cannot match . This reduces the risk of project interruption and ensures lot-to-lot consistency across long-term medicinal chemistry campaigns.

Quote Request

Request a Quote for 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.